molecular formula C20H28N2 B8243347 N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine

N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine

Cat. No.: B8243347
M. Wt: 296.4 g/mol
InChI Key: DKUPZFASENNFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine is an organic compound with the molecular formula C20H28N2. It is known for its unique structure, which includes two tert-butyl groups attached to a phenyl ring, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine typically involves the reaction of 3,5-di-tert-butylphenylamine with benzene-1,2-diamine under specific conditions. One common method includes:

    Reactants: 3,5-di-tert-butylphenylamine and benzene-1,2-diamine.

    Catalysts: Acid catalysts such as sulfuric acid (H2SO4).

    Solvents: Organic solvents like dichloromethane or toluene.

    Reaction Conditions: The reaction is usually carried out at room temperature with continuous stirring for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as:

    High-Pressure Reactors: To increase the reaction rate and yield.

    Automated Systems: For precise control of reaction parameters.

    Purification: Techniques like recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones.

    Reduction: Reduction reactions can yield amines.

    Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron (Fe).

Major Products

    Oxidation: Produces quinones.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces halogenated derivatives.

Scientific Research Applications

N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical formulations.

Mechanism of Action

The mechanism of action of N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Inhibit Oxidative Stress: By scavenging free radicals and reducing oxidative damage.

    Modulate Enzyme Activity: By binding to active sites and altering enzyme function.

    Affect Cellular Pathways: By influencing signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butylcatechol: Similar structure but with hydroxyl groups instead of amine groups.

    N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diol: Contains hydroxyl groups in place of amine groups.

    N1-(3,5-Di-tert-butylphenyl)benzene-1,2-diamine derivatives: Various derivatives with different substituents on the phenyl ring.

Uniqueness

This compound is unique due to its specific combination of tert-butyl groups and amine functionalities, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring stability and specific reactivity patterns.

Properties

IUPAC Name

2-N-(3,5-ditert-butylphenyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-19(2,3)14-11-15(20(4,5)6)13-16(12-14)22-18-10-8-7-9-17(18)21/h7-13,22H,21H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUPZFASENNFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)NC2=CC=CC=C2N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.